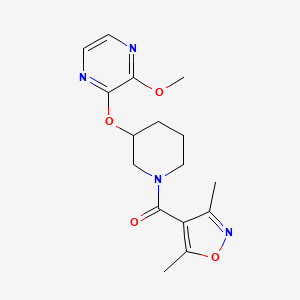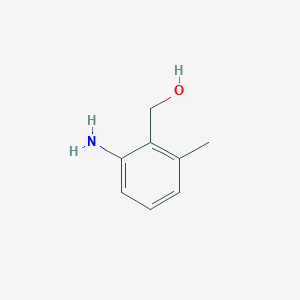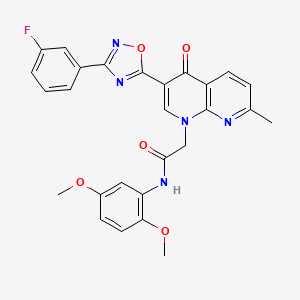
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol, also known as A-674563, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown great potential in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol involves the inhibition of several kinases, including Akt, p70S6K, and RSK. These kinases play a crucial role in cell proliferation, survival, and metabolism. By inhibiting these kinases, 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol can induce cell death and inhibit tumor growth. 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol also inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol can induce cell death in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells. In vivo studies have shown that 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol can inhibit tumor growth and reduce inflammation in animal models. 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has not been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the study of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol. One direction is to further investigate its potential as a cancer treatment. 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in humans. Another direction is to explore its potential as an anti-inflammatory agent. 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has been shown to inhibit the production of pro-inflammatory cytokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Finally, future studies should focus on optimizing the pharmacokinetic properties of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol to improve its efficacy and safety in humans.
Conclusion:
In conclusion, 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol is a small molecule inhibitor that has shown great potential in the treatment of various diseases, including cancer and inflammation. Its mechanism of action involves the inhibition of several kinases, and it has been extensively studied in scientific research. 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has several advantages for lab experiments, but also has some limitations. Future studies should focus on exploring its potential as a cancer treatment and anti-inflammatory agent, as well as optimizing its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol involves several steps, including the reaction of 3-chlorobenzyl bromide with 2-amino-5-(3-methoxyphenoxy)pyrimidine-4-carboxylic acid, followed by the reaction of the resulting compound with 5-hydroxy-2-(4-hydroxyphenyl)benzoic acid. The final product is then obtained by purification using column chromatography. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of several kinases, including Akt, p70S6K, and RSK, which are involved in cell proliferation, survival, and metabolism. 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has been used in cancer research to study the role of kinases in tumor growth and metastasis.
Propriétés
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-17-6-3-7-19(11-17)32-22-13-27-24(26)28-23(22)20-9-8-18(12-21(20)29)31-14-15-4-2-5-16(25)10-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVNAGDYSBLZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2855870.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2855872.png)
![8-Aminobicyclo[3.2.1]octan-3-ol](/img/structure/B2855875.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2855877.png)

![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1,7-dimethyl-8-(3-morpholinopropyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855881.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2855887.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2855889.png)

![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)